molecular formula C13H10ClNO3 B1425081 5-(3-Chloro-4-methoxyphenyl)nicotinic acid CAS No. 1261960-17-1

5-(3-Chloro-4-methoxyphenyl)nicotinic acid

Cat. No. B1425081
CAS RN: 1261960-17-1
M. Wt: 263.67 g/mol
InChI Key: NFDUXEQQCVSXQT-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H10ClNO3 . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClNO3/c1-18-12-3-2-8 (5-11 (12)14)9-4-10 (13 (16)17)7-15-6-9/h2-7H,1H3, (H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid is 263.67 g/mol . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .

Scientific Research Applications

Herbicidal Activity

Nicotinic acid derivatives have been explored for their potential as herbicides. For instance, certain N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, have demonstrated excellent herbicidal activity. Specifically, these compounds have shown efficacy against Agrostis stolonifera and Lemna paucicostata, suggesting their potential in controlling monocotyledonous weeds (Yu et al., 2021).

Anti-inflammatory and Analgesic Activities

A series of 2-(3-chloroanilino)nicotinic acid hydrazides, related to 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, were synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds showed significant anti-inflammatory effects, with some derivatives demonstrating potent activity, comparable to standard drugs (Navidpour et al., 2014).

Electrochemical Properties

Research on porphyrin-nicotinic acid binary compounds, which include derivatives of 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, has been conducted to understand their electrochemical properties. These studies are crucial for potential applications in areas like sensor development, electrocatalysis, and organic electronics (Xiu, 2007).

Industrial Production

Nicotinic acid is a key component in various industrial applications, including pharmaceuticals and biochemistry. Research on ecological methods for producing nicotinic acid, to which 5-(3-Chloro-4-methoxyphenyl)nicotinic acid is related, has been pivotal in advancing green chemistry practices (Lisicki et al., 2022).

Corrosion Inhibition

Certain derivatives of nicotinic acid, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their potential as corrosion inhibitors. These studies provide insights into the practical applications of nicotinic acid derivatives in protecting metals against corrosion (Bentiss et al., 2009).

Pharmacological Properties

Nicotinic acid and its derivatives, including 5-(3-Chloro-4-methoxyphenyl)nicotinic acid, are extensively studied for their pharmacological properties. Research has delved into aspects like lipid-lowering effects and the potential mechanisms underlying these effects (Lorenzen et al., 2001).

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(5-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDUXEQQCVSXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680882
Record name 5-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methoxyphenyl)nicotinic acid

CAS RN

1261960-17-1
Record name 5-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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